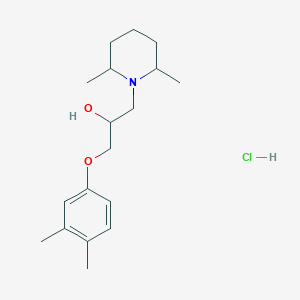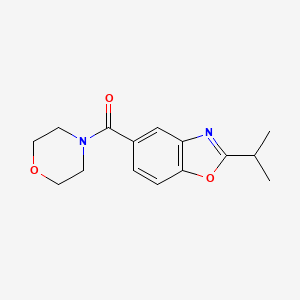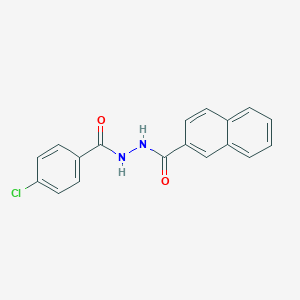
N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the triazine family of compounds, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the cells. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. The compound has also been shown to modulate the activity of various transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, the compound has been shown to exhibit anti-viral activity against certain viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, the compound also has some limitations. For example, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments. Additionally, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine. One direction is to further elucidate the mechanism of action of the compound, which can help to identify new targets for drug development. Another direction is to optimize the synthesis and purification methods for the compound, which can improve the yield and purity of the product. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections.
In conclusion, N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has several advantages for lab experiments, including ease of synthesis and versatility, but also has some limitations, such as toxicity at high concentrations. There are several future directions for the study of the compound, including further elucidation of its mechanism of action and optimization of its synthesis and purification methods.
Synthesis Methods
The synthesis of N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine involves the reaction of sec-butylamine with 4-chloro-6-(4-morpholinyl)-1,3,5-triazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.
Scientific Research Applications
N-(sec-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-3-8(2)13-10-14-9(12)15-11(16-10)17-4-6-18-7-5-17/h8H,3-7H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRVMFCDLLZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![1-(4-fluorophenyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4882709.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)
![N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4882735.png)

